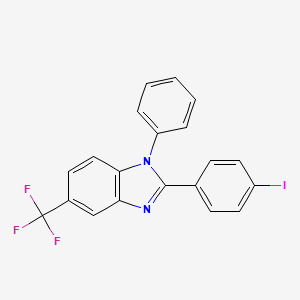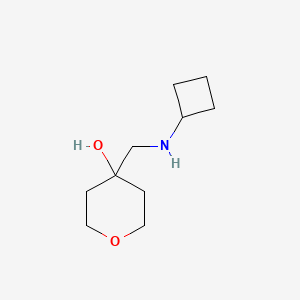
4-((Cyclobutylamino)methyl)tetrahydro-2H-pyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Cyclobutylamino)methyl)tetrahydro-2H-pyran-4-ol is an organic compound that features a tetrahydropyran ring substituted with a cyclobutylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Cyclobutylamino)methyl)tetrahydro-2H-pyran-4-ol can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, where isoprenol and isovaleraldehyde are used as starting materials. The reaction is catalyzed by iron-modified silica catalysts, with iron nitrate and iron chloride being common sources of iron .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Prins cyclization reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-((Cyclobutylamino)methyl)tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
4-((Cyclobutylamino)methyl)tetrahydro-2H-pyran-4-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-((Cyclobutylamino)methyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The cyclobutylamino group can interact with enzymes and receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog with a similar ring structure but lacking the cyclobutylamino and hydroxyl groups.
Tetrahydro-4-methyl-2H-pyran-2-one: Another related compound with a different substitution pattern.
Uniqueness
4-((Cyclobutylamino)methyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of both the cyclobutylamino and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with biological targets more effectively compared to its simpler analogs.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-[(cyclobutylamino)methyl]oxan-4-ol |
InChI |
InChI=1S/C10H19NO2/c12-10(4-6-13-7-5-10)8-11-9-2-1-3-9/h9,11-12H,1-8H2 |
InChI Key |
QEOMQNZLZMRZDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NCC2(CCOCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


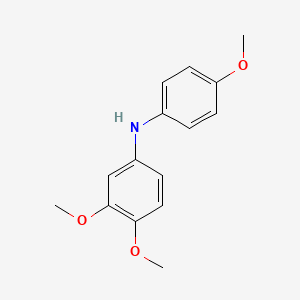
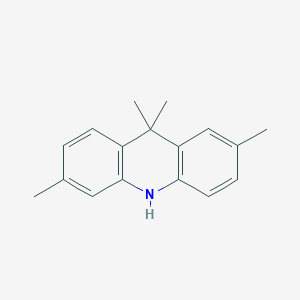
![Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate](/img/structure/B12937972.png)

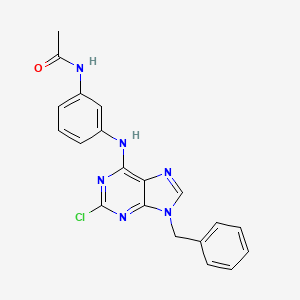
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12937989.png)
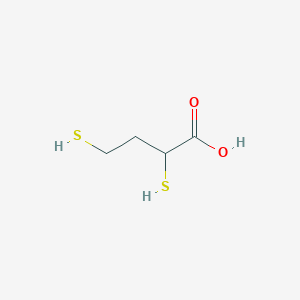
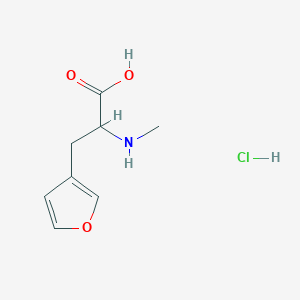
![2-Chloro-3-methyl-4-((1R,3R,5R)-2,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12938006.png)
![9H-Purin-6-amine, 9-[(4-ethenylphenyl)methyl]-](/img/structure/B12938013.png)
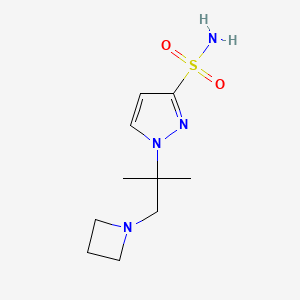

![Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12938045.png)
